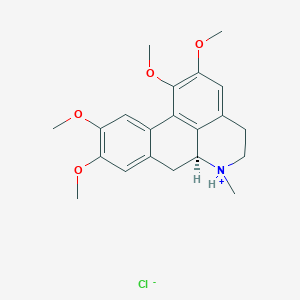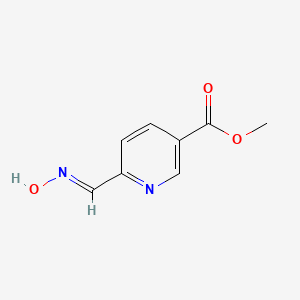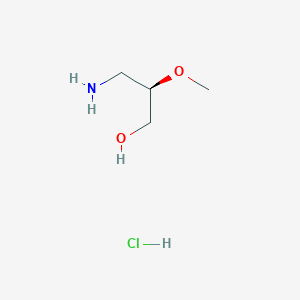
5-Phenyltetrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyltetrazol-1-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in various fields such as material science, medicinal chemistry, and industrial chemistry. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetrazol-1-amine can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions, yielding the desired tetrazole derivative .
Another method involves the use of triethyl orthoformate and sodium azide, which react with phenylhydrazine to form the tetrazole ring . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods are not only cost-effective but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .
Scientific Research Applications
5-Phenyltetrazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyltetrazol-1-amine involves its interaction with various molecular targets and pathways. For instance, it inhibits the fungal enzyme cytochrome P450, which is crucial for fungal cell membrane synthesis . This inhibition leads to the disruption of fungal cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-5-methyltetrazole
- 1-Methyl-5-benzyltetrazole
- 5-Phenyltetrazole
Comparison
Compared to other similar compounds, 5-Phenyltetrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . For example, while 1-Phenyl-5-methyltetrazole and 1-Methyl-5-benzyltetrazole are also biologically active, their activities and applications differ due to variations in their molecular structures .
Properties
CAS No. |
23579-46-6 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-phenyltetrazol-1-amine |
InChI |
InChI=1S/C7H7N5/c8-12-7(9-10-11-12)6-4-2-1-3-5-6/h1-5H,8H2 |
InChI Key |
NWOANCZCVIUCTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)




